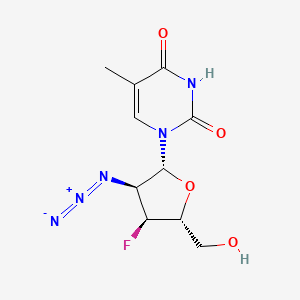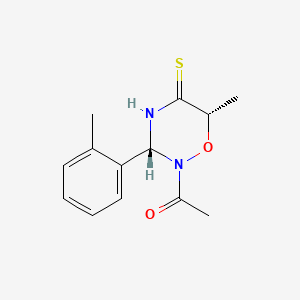
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxadiazine family, characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of a thione group and specific substituents like acetyl, methyl, and methylphenyl groups contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative, the reaction with an acyl chloride can form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazine ring. The thione group is introduced through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazine derivatives, and various substituted oxadiazines.
Scientific Research Applications
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes, contributing to its biological activities. Additionally, the oxadiazine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Oxadiazine-5(6H)-thione derivatives: Compounds with different substituents on the oxadiazine ring.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms.
Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms in the ring.
Uniqueness
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry The presence of both an oxadiazine ring and a thione group, along with the cis configuration, distinguishes it from other similar compounds
Properties
CAS No. |
103899-97-4 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-[(3R,6S)-6-methyl-3-(2-methylphenyl)-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-4-5-7-11(8)12-14-13(18)9(2)17-15(12)10(3)16/h4-7,9,12H,1-3H3,(H,14,18)/t9-,12+/m0/s1 |
InChI Key |
XYNYXKLWEBVFEL-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2C |
Canonical SMILES |
CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
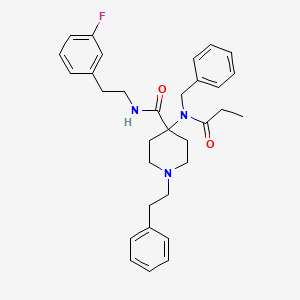
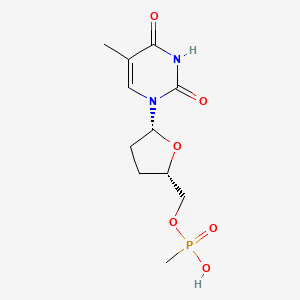

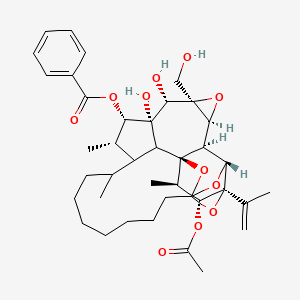
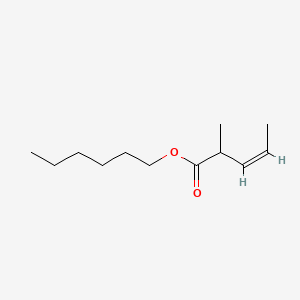

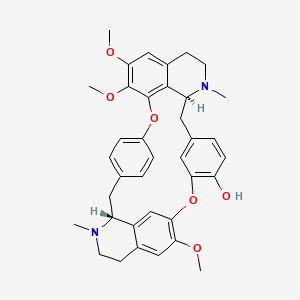

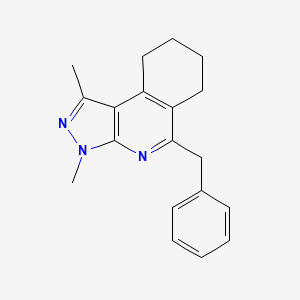
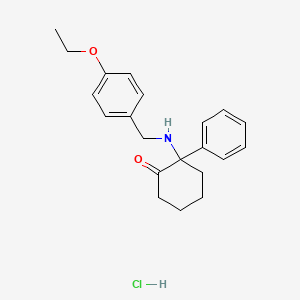
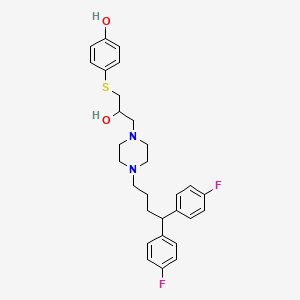
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
